delta-CEHC
Description
Delta-CEHC, also known as δ-cehc, belongs to the class of organic compounds known as 1-benzopyrans . These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 1-position . It is a δ-tocopherol metabolite and has antioxidant activity .
Synthesis Analysis
The first total synthesis of (S)-δ-CEHC was accomplished in 40% overall yield and 97% ee using a chiral synthon derived from naturally occurring (-)-linalool . The synthesis is initiated by Heck coupling between 2 and 3 in the presence of Pd (OAc) 2, tetrabutylammonium bromide (TBAB), and Na 2 CO 3 to afford the desired product 4 in the reaction mixture .
Molecular Structure Analysis
Delta-CEHC has a molecular weight of 250.29 and its formula is C14H18O4 . It belongs to the class of organic compounds known as 1-benzopyrans .
Chemical Reactions Analysis
The retrosynthetic analysis of (S)-δ-CEHC is depicted in Scheme 1. The chromanol ring could be assembled via the Heck reaction between allylic alcohol 2 and 2-bromo-6-methylbenzene-1,4-diol (3) followed by cyclization .
Physical And Chemical Properties Analysis
Delta-CEHC has a molecular weight of 250.29 and its formula is C14H18O4 . More specific physical and chemical properties were not found in the search results.
Future Directions
The study identifies many plasma metabolites associated with the protein-rich dietary pattern. If replicated, these metabolites may be used to assess the level of adherence to a similar dietary pattern . Supplementation with γ-T-rich vitamin E increased the prostate levels of γ-T and δ-T. The use of pure γ-T, δ-T or tocopherol mixtures with higher ratio of γ-T or δ-T to α-T is recommended for future studies .
properties
IUPAC Name |
3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXCCQXUZCRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta-CEHC |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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